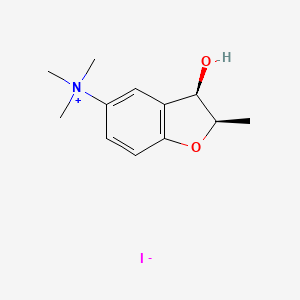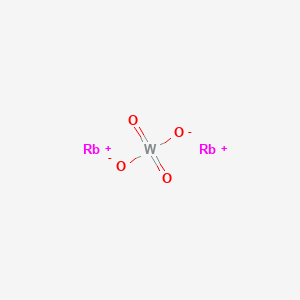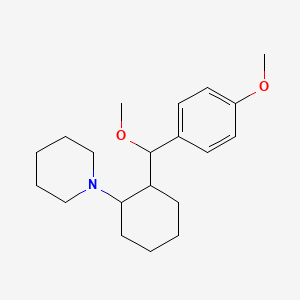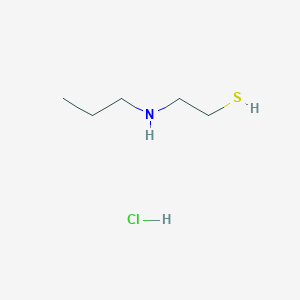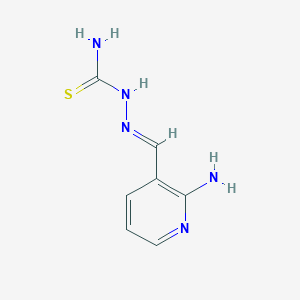
2-Aminonicotinaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminonicotinaldehyde thiosemicarbazone is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its versatile chemical properties and potential therapeutic applications. This compound is known for its ability to form stable complexes with various metal ions, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde thiosemicarbazone typically involves the condensation reaction between 2-aminonicotinaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Aminonicotinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
2-Aminonicotinaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with enhanced stability and reactivity.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also demonstrates antioxidant and antidiabetic activities.
Industry: The compound’s ability to form stable metal complexes makes it useful in various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-aminonicotinaldehyde thiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with various biological pathways, leading to their therapeutic effects. For instance, in cancer cells, the compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
- 2-Aminonicotinaldehyde N-methyl thiosemicarbazone
- Thiochromanone-based thiosemicarbazones
- Benzothiazepine-based thiosemicarbazones
Comparison: 2-Aminonicotinaldehyde thiosemicarbazone stands out due to its unique ability to form highly stable metal complexes, which enhances its biological activity. Compared to other thiosemicarbazones, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C7H9N5S |
|---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
[(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |
InChI Key |
ACRVHTZODRLDFR-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


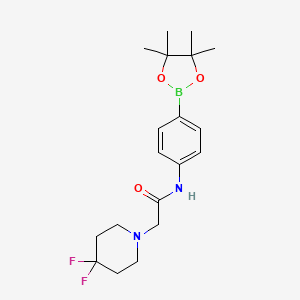


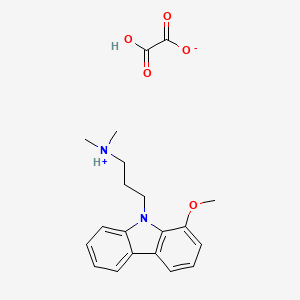
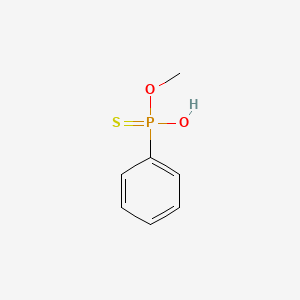
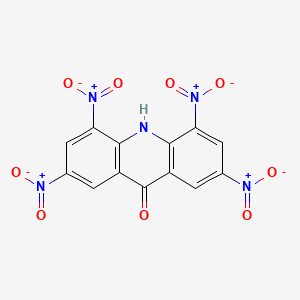
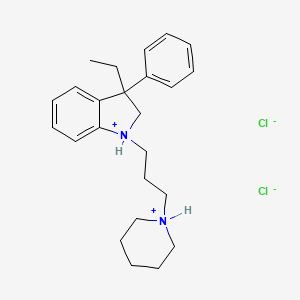
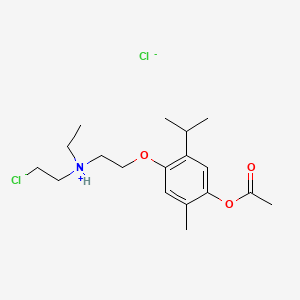
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

